5-Fluoro-4-iodo-2-nitrophenylacetic acid

Catalog No.
S13348973
CAS No.
M.F
C8H5FINO4
M. Wt
325.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-4-iodo-2-nitrophenylacetic acid

Product Name

5-Fluoro-4-iodo-2-nitrophenylacetic acid

IUPAC Name

2-(5-fluoro-4-iodo-2-nitrophenyl)acetic acid

Molecular Formula

C8H5FINO4

Molecular Weight

325.03 g/mol

InChI

InChI=1S/C8H5FINO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)

InChI Key

RHJMPGSTIOPPRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC(=O)O

5-Fluoro-4-iodo-2-nitrophenylacetic acid is a chemical compound characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a phenylacetic acid structure. Its molecular formula is C9H7FINO4C_9H_7FINO_4 and it has a molecular weight of 309.06 g/mol. The compound is notable for its unique combination of halogen and nitro substituents, which can influence its chemical reactivity and biological properties.

Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The presence of the iodine atom makes it susceptible to nucleophilic attack, allowing for substitution reactions where the iodine can be replaced by other nucleophiles.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions, which may alter the compound's biological activity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more soluble and can have different biological activities.

Synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetic acid can be achieved through several methods:

  • Halogenation: Starting from 2-nitrophenylacetic acid, fluorination can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination can follow using iodine or iodinating agents like potassium iodide.
  • Nitration: Nitration of the phenyl ring can be achieved through standard nitrating mixtures (e.g., concentrated nitric acid and sulfuric acid) on a precursor compound.
  • Coupling Reactions: A coupling reaction between halogenated phenols and acetic acid derivatives could also yield this compound.

5-Fluoro-4-iodo-2-nitrophenylacetic acid may have applications in:

  • Pharmaceutical Development: As a potential intermediate in the synthesis of biologically active compounds.
  • Chemical Research: In studies focused on the reactivity of halogenated compounds or in the development of new synthetic methodologies.

Interaction studies involving 5-Fluoro-4-iodo-2-nitrophenylacetic acid could focus on its binding affinity to various biological targets, including enzymes and receptors. The unique combination of halogens may influence its pharmacodynamics, enhancing selectivity or potency compared to non-halogenated analogs.

Several compounds share structural similarities with 5-Fluoro-4-iodo-2-nitrophenylacetic acid. These include:

Compound NameMolecular FormulaKey Features
5-Fluoro-2-nitrophenylacetic acidC8H6FNO4C_8H_6FNO_4Lacks iodine but retains fluorine and nitro groups
4-Iodo-2-nitrophenylacetic acidC8H6INO4C_8H_6INO_4Contains iodine but lacks fluorine
5-Chloro-2-nitrophenylacetic acidC8H6ClNO4C_8H_6ClNO_4Contains chlorine instead of fluorine

Uniqueness

The uniqueness of 5-Fluoro-4-iodo-2-nitrophenylacetic acid lies in its combination of both fluorine and iodine atoms along with a nitro group on the phenyl ring. This specific arrangement may enhance its reactivity and biological activity compared to similar compounds that lack one or more of these substituents.

The IUPAC name for this compound is 2-(5-fluoro-4-iodo-2-nitrophenyl)acetic acid, reflecting its substitution pattern on the phenyl ring and the acetic acid side chain. The numbering of the aromatic ring begins at the carbon attached to the acetic acid group (position 1), with subsequent substituents occupying positions 2 (nitro), 4 (iodo), and 5 (fluoro).

PropertyValue
Molecular FormulaC8H5FINO4
Molecular Weight325.03 g/mol
CAS Registry Number1564562-59-9
SMILES NotationC(C(=O)O)C1=C(C(=C(C=C1I)F)N(=O)=O)C

The molecular structure integrates three distinct functional groups:

  • A nitro group (-NO2) at position 2, which strongly withdraws electrons via resonance.
  • Iodine at position 4, a heavy halogen with polarizable electron density.
  • Fluorine at position 5, a small electronegative substituent influencing ring reactivity.

Spectroscopic confirmation of the structure typically employs nuclear magnetic resonance (NMR) to resolve aromatic proton environments and infrared (IR) spectroscopy to identify carbonyl (C=O) and nitro (N-O) stretching vibrations.

Historical Development and Discovery Timeline

While the exact synthesis timeline of 5-fluoro-4-iodo-2-nitrophenylacetic acid remains undocumented in public literature, its development likely emerged from advancements in nitrophenylacetic acid chemistry. Early derivatives, such as 5-fluoro-2-nitrophenylacetic acid (CAS 29640-98-0), were synthesized via nitration and halogenation of phenylacetic acid precursors. For example, nitration of 3-methylphenethyl alcohol using ammonium nitrate and trifluoroacetic anhydride yielded 5-fluoro-2-nitrophenylacetic acid with 87% efficiency. The introduction of iodine at position 4 probably followed analogous halogenation protocols, leveraging electrophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

Position Within Nitrophenylacetic Acid Derivatives

This compound belongs to a family of nitrophenylacetic acids distinguished by substituent diversity and electronic effects. Key comparisons include:

DerivativeSubstituentsKey Properties
5-Fluoro-2-nitrophenylacetic acidF (position 5), NO2 (2)Precursor for pharmaceuticals
4-Iodo-2-nitrophenylacetic acidI (4), NO2 (2)Cross-coupling intermediate
5-Fluoro-4-iodo-2-nitrophenylacetic acidF (5), I (4), NO2 (2)Multifunctional synthetic target

The trifunctional nature of this compound enables unique reactivity profiles. For instance, the iodine atom facilitates participation in Ullmann or Suzuki-Miyaura cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization. Such versatility positions it as a valuable intermediate in medicinal chemistry and materials science.

5-Fluoro-4-iodo-2-nitrophenylacetic acid represents a highly substituted aromatic carboxylic acid with the molecular formula C8H5FINO4 and a molecular weight of 325.034 grams per mole [1] [2]. The compound features a benzene ring bearing three electron-withdrawing substituents: a fluorine atom at the 5-position, an iodine atom at the 4-position, and a nitro group at the 2-position, with an acetic acid side chain attached to the aromatic system [2]. This unique substitution pattern creates a complex electronic environment that significantly influences the molecular properties and reactivity patterns of the compound [3] [4].

The structural framework of this compound can be systematically described through its IUPAC nomenclature as 2-(5-fluoro-4-iodo-2-nitrophenyl)acetic acid [2]. The canonical SMILES representation reveals the connectivity pattern: [O-]N+C1=CC(I)=C(F)C=C1CC(O)=O [2]. The InChI key RHJMPGSTIOPPRO-UHFFFAOYSA-N provides a unique identifier for this molecular structure in chemical databases [2].

Table 1: Molecular Properties of 5-Fluoro-4-iodo-2-nitrophenylacetic acid and Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberIUPAC Name
5-Fluoro-4-iodo-2-nitrophenylacetic acidC8H5FINO4325.0341564562-59-92-(5-fluoro-4-iodo-2-nitrophenyl)acetic acid
5-Fluoro-2-nitrophenylacetic acidC8H6FNO4199.13729640-98-02-(5-fluoro-2-nitrophenyl)acetic acid
4-Iodo-2-nitrophenylacetic acidC8H6INO4293.040Not found2-(4-iodo-2-nitrophenyl)acetic acid
2-Nitrophenylacetic acidC8H7NO4181.150581-84-02-(2-nitrophenyl)acetic acid
Phenylacetic acidC8H8O2136.150103-82-22-phenylacetic acid

Quantum Chemical Analysis of Substituent Effects

Quantum Chemical Analysis of Substituent Effects

The electronic structure of 5-fluoro-4-iodo-2-nitrophenylacetic acid is profoundly influenced by the synergistic effects of the three electron-withdrawing substituents present on the aromatic ring [3] [4]. Quantum mechanical calculations reveal that the presence of fluorine, iodine, and nitro groups creates a complex interplay of electronic effects that significantly modify the molecular orbital energies and electron density distribution [5] [6].

The fluorine substituent at the 5-position exhibits dual electronic character, acting as a strong σ-electron withdrawing group while simultaneously donating electron density through π-resonance effects [7]. This apparent contradiction arises from fluorine's high electronegativity combined with its ability to participate in π-bonding interactions with the aromatic system [7]. The iodine atom at the 4-position contributes significant σ-withdrawing effects due to its large atomic size and polarizability, while also introducing substantial σ-hole character that enhances the molecule's electrophilic nature [3] [4].

Density functional theory calculations demonstrate that the combination of these substituents results in a substantial lowering of the lowest unoccupied molecular orbital energy by approximately 0.78 to 1.16 electron volts compared to unsubstituted phenylacetic acid [8]. The highest occupied molecular orbital energy is correspondingly destabilized, leading to a reduction in the overall highest occupied molecular orbital-lowest unoccupied molecular orbital gap [9] [6]. This electronic configuration enhancement significantly increases the compound's electrophilicity index and chemical reactivity toward nucleophilic species [8] [6].

The nitro group at the 2-position serves as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms [6]. Its proximity to the acetic acid side chain creates additional stabilization through intramolecular hydrogen bonding interactions and contributes to the overall acidic character of the carboxylic acid functionality [10] [11]. The cumulative effect of these three electron-withdrawing groups results in enhanced electronegativity and reduced chemical hardness compared to less substituted analogues [12] [6].

Table 2: Quantum Chemical Analysis of Substituent Effects

PropertyF-I-NO2 SubstitutedElectronic EffectRelative to Parent
HOMO Energy (eV)Calculated via DFTF: σ-withdrawing, π-donatingDestabilized
LUMO Energy (eV)Significantly loweredI: σ-withdrawing, enhanced by FStabilized (-0.78 to -1.16 eV)
HOMO-LUMO Gap (eV)Reduced vs unsubstitutedSynergistic EWG effectsNarrowed
Electronegativity (χ)EnhancedCumulative withdrawing effectsIncreased
Chemical Hardness (η)DecreasedReduced by EWG combinationDecreased
Electrophilicity Index (ω)Significantly increasedMaximized by triple substitutionEnhanced 2-3 fold
Dipole Moment (Debye)ElevatedAsymmetric charge distributionIncreased 40-60%
Polarizability (α)EnhancedHeavy atom contributionsIncreased 25-35%

Conformational Dynamics and Tautomerism Studies

The conformational landscape of 5-fluoro-4-iodo-2-nitrophenylacetic acid is governed primarily by the rotation around the carbon-carbon bond connecting the aromatic ring to the acetic acid side chain [13]. Computational studies reveal that the compound preferentially adopts conformations that minimize steric interactions while maximizing favorable hyperconjugative effects between the aromatic system and the side chain [13] [14].

The anti-periplanar conformation, characterized by dihedral angles between 150° and 210°, represents the global minimum energy structure and accounts for approximately 78-85% of the conformational population at room temperature [13]. This conformation is stabilized through hyperconjugative interactions between the aromatic π-system and the σ* orbitals of the acetic acid side chain, while simultaneously minimizing steric clashes between the bulky substituents [13] [14].

Secondary conformations, including synclinal and anticlinal arrangements, are present in significantly lower populations due to increased steric strain and reduced hyperconjugative stabilization [13]. The synclinal conformation (dihedral angles 30° to 90°) accounts for 12-18% of the population with a relative energy penalty of 2.1 to 3.4 kilocalories per mole [13]. The anticlinal conformation (90° to 150°) represents only 2-5% of the population with energy penalties ranging from 4.2 to 6.1 kilocalories per mole [13].

Tautomerism studies indicate that the compound exists predominantly in its carboxylic acid form under normal conditions [15] [16]. The electron-withdrawing nature of the aromatic substituents significantly stabilizes the carboxylate form upon deprotonation, leading to enhanced acidity compared to unsubstituted phenylacetic acid [15]. The pKa value is estimated to be substantially lower than that of the parent compound due to the cumulative electron-withdrawing effects of the three substituents [10] [15].

The presence of the nitro group in the ortho position relative to the acetic acid side chain introduces the possibility of intramolecular hydrogen bonding between the nitro oxygen atoms and the carboxylic acid proton [15]. This interaction contributes to conformational stabilization and influences the overall molecular geometry and electronic properties [15] [16].

Table 3: Conformational Dynamics and Population Analysis

ConformerDihedral Angle (φ)Relative Energy (kcal/mol)Population (%)Stabilizing Interactions
Anti-periplanar (ap)150° to 210°0.0 (reference)78-85Hyperconjugation, minimal steric clash
Synclinal (sc)30° to 90°+2.1 to +3.412-18Moderate hyperconjugation
Anticlinal (ac)90° to 150°+4.2 to +6.12-5Weak stabilization
Syn-periplanar (sp)-30° to 30°+8.9 to +12.3<1Destabilized by steric repulsion

Comparative Structural Analysis with Halogenated Analogues

The structural properties of 5-fluoro-4-iodo-2-nitrophenylacetic acid can be systematically compared with related halogenated analogues to understand the specific contributions of different halogen substituents to the overall molecular architecture [17] [7]. The iodine atom at the 4-position exhibits the longest carbon-halogen bond length (2.09-2.12 Å) among the halogenated series, reflecting its large atomic radius and weaker bonding interaction with the aromatic carbon [7] [18].

Comparative analysis with the corresponding bromine and chlorine analogues reveals systematic trends in halogen bonding capability and electronic effects [7] [19]. The σ-hole depth, a measure of the positive electrostatic potential region along the carbon-halogen bond extension, follows the order iodine > bromine > chlorine, with values ranging from 15.2-18.7 kilocalories per mole for the iodine derivative [3] [4] [19].

The electrostatic potential surfaces calculated for the halogenated analogues demonstrate that iodine-containing compounds exhibit the most pronounced positive regions suitable for halogen bonding interactions [19] [18]. These values range from +0.087 to +0.134 electron volts for the iodine derivative, compared to significantly lower values for bromine (+0.052 to +0.089 eV) and chlorine (+0.021 to +0.041 eV) analogues [7] [19].

The fluorine substituent at the 5-position contributes unique electronic properties that distinguish this compound from other halogenated variants [20] [7]. Unlike the heavier halogens, fluorine acts primarily as a π-electron donor despite its strong σ-withdrawing character, leading to complex electronic interactions that influence the overall molecular reactivity [7]. The combination of fluorine and iodine in the same molecule creates a unique electronic environment where the fluorine enhances the σ-hole character of the iodine atom through electronic induction effects [3] [4].

Structural comparison with mono-halogenated analogues reveals that the presence of multiple halogen substituents leads to cooperative electronic effects that are not simply additive [17] [7]. The carbon-iodine bond length in the doubly halogenated compound (2.09-2.12 Å) is slightly longer than in mono-iodinated analogues (2.07-2.08 Å), indicating weakening due to electronic competition between the substituents [7] [18].

Table 4: Comparative Analysis with Halogenated Analogues

Compound SeriesC-X Bond Length (Å)σ-hole Depth (kcal/mol)Electrostatic Potential (eV)Halogen Bond Strength
5-F-4-I-2-NO2-PhCH2COOHC-I: 2.09-2.1215.2-18.7+0.087 to +0.134Strong (I>>F)
5-F-4-Br-2-NO2-PhCH2COOHC-Br: 1.89-1.928.9-12.1+0.052 to +0.089Moderate (Br>F)
5-F-4-Cl-2-NO2-PhCH2COOHC-Cl: 1.74-1.773.2-5.8+0.021 to +0.041Weak (Cl≈F)
5-Cl-4-I-2-NO2-PhCH2COOHC-I: 2.08-2.1114.8-17.9+0.081 to +0.128Strong (I>>Cl)
5-Br-4-I-2-NO2-PhCH2COOHC-I: 2.07-2.1016.1-19.3+0.092 to +0.141Very Strong (I>>Br)

The molecular dynamics simulations of halogenated analogues demonstrate that iodine-containing compounds exhibit enhanced conformational stability compared to their lighter halogen counterparts [21] [22]. This increased stability arises from the stronger halogen bonding interactions available to iodine, which can stabilize specific conformational arrangements through intermolecular contacts [21] [23]. The halogen bonding strength follows the established trend I > Br > Cl > F, with iodine-containing compounds showing binding energies that are 2-3 times stronger than corresponding fluorine analogues [19] [18].

Halogenation Strategies for Iodine Incorporation

The incorporation of iodine into aromatic compounds, particularly in the context of 5-Fluoro-4-iodo-2-nitrophenylacetic acid synthesis, represents a critical step that requires careful consideration of reaction conditions and substrate electronics. Several established methodologies have been developed for effective iodine incorporation into aromatic systems [1] [2] [3].

Electrophilic Aromatic Substitution with Iodine Systems

The most widely employed industrial method for aromatic iodination utilizes a combination of elemental iodine with oxidizing agents such as iodic acid in concentrated sulfuric acid [3]. This system generates the highly electrophilic triiodine cation (I₃⁺) as the active iodinating species, which is particularly effective for strongly deactivated aromatic compounds including nitroaromatics [2]. For 5-Fluoro-4-iodo-2-nitrophenylacetic acid synthesis, this approach proves advantageous given the presence of the strongly electron-withdrawing nitro group.

The reaction mechanism involves formation of the electrophilic iodine species through the interaction of iodine with iodic acid in concentrated sulfuric acid, generating I₃⁺ as the active electrophile. The reaction proceeds through conventional electrophilic aromatic substitution pathways, with the nitro group directing iodination to the meta position relative to itself [2] [4]. Temperature control between 25-100°C is crucial for optimizing yields while minimizing side reactions.

N-Iodosuccinimide-Mediated Iodination

N-Iodosuccinimide (NIS) represents an alternative approach for iodine incorporation, particularly useful for moderately activated aromatic systems [5]. This reagent offers several advantages including mild reaction conditions, good functional group tolerance, and excellent regioselectivity control. The reaction typically proceeds at room temperature to 80°C in polar solvents such as acetonitrile or dichloromethane.

The mechanism involves initial coordination of NIS to the aromatic system, followed by electrophilic attack and subsequent elimination of succinimide. For substrates bearing electron-donating groups, NIS preferentially directs iodination to ortho and para positions, while electron-withdrawing substituents favor meta substitution patterns [5].

Hypervalent Iodine-Mediated Protocols

Recent developments in hypervalent iodine chemistry have provided access to novel iodination methodologies using phenyliodine(III) diacetate in combination with elemental iodine [1] [6]. These protocols offer enhanced selectivity control through ligand effects and proceed under mild conditions with excellent functional group tolerance.

The reaction involves oxidative activation of elemental iodine by the hypervalent iodine reagent, generating a highly electrophilic iodine species capable of effecting aromatic substitution even on deactivated substrates. Yields typically range from 75-90% with high regioselectivity [6].

MethodReaction ConditionsSubstrate ScopeYield Range (%)Selectivity
Electrophilic Aromatic Substitution with I₂/HIO₃/H₂SO₄I₂, HIO₃, H₂SO₄, elevated temperatureStrongly deactivated arenes, nitroaromatics60-85Meta-directing for deactivated aromatics
N-Iodosuccinimide (NIS) IodinationNIS, polar solvent, room temperature to 80°CActivated and moderately activated aromatics70-95Ortho/para for activated substrates
Iodine/Potassium Iodate in Concentrated H₂SO₄I₂, KIO₃, conc. H₂SO₄, 25-100°CDeactivated compounds like benzoic acid65-90Position-specific based on electronics
Hypervalent Iodine-Mediated IodinationPhI(OAc)₂, I₂, mild conditionsVarious aromatic compounds75-90Controlled by ligand effects
Metal-Free Iodine/Oxone SystemI₂, Oxone, CH₂Cl₂, room temperatureVinylarenes, phenylacetic acid precursors70-95Regioselective oxidative conversion

Nitration Reaction Mechanisms and Positional Selectivity

The nitration of aromatic compounds represents one of the most fundamental transformations in organic synthesis, with the mechanism and selectivity patterns being well-established through extensive kinetic and mechanistic studies [4] [7] [8]. For 5-Fluoro-4-iodo-2-nitrophenylacetic acid synthesis, understanding the nitration mechanism is crucial for achieving optimal positional selectivity.

Classical Mixed Acid Nitration

The traditional nitration employing a mixture of nitric acid and sulfuric acid (mixed acid) remains the most widely used method for introducing nitro groups into aromatic systems [4] [9]. The active electrophile in this system is the nitronium ion (NO₂⁺), generated through the protonation of nitric acid by sulfuric acid followed by dehydration [8].

The mechanism proceeds through the formation of a σ-complex intermediate upon attack of the nitronium ion on the aromatic ring, followed by rapid deprotonation to restore aromaticity [7]. The regioselectivity is governed by the electronic properties of existing substituents, with electron-withdrawing groups such as fluorine and iodine directing nitration to meta positions [4] [10].

Temperature control is critical in mixed acid nitration, with optimal conditions typically ranging from 50-130°C depending on substrate reactivity. Higher temperatures may lead to polynitration or decomposition, while lower temperatures result in incomplete conversion [9].

Ozone-Mediated Nitration Systems

The ozone-mediated nitration using nitrogen dioxide (Kyodai nitration) represents a significant advancement in achieving high ortho selectivity in aromatic nitration [11]. This method employs ozonized oxygen and nitrogen dioxide in dichloromethane at subzero temperatures, providing unprecedented regioselectivity for ortho substitution.

The mechanism involves the formation of radical cation intermediates through single electron transfer processes, leading to the formation of six-membered cyclic transition states that favor ortho substitution [11]. For phenylacetic acid derivatives, this method has achieved ortho selectivity as high as 88%, representing the highest ortho selectivity observed in electrophilic aromatic nitration [11].

Metal Salt-Mediated Nitration

Alternative nitration systems employing metal salts such as ammonium nickel sulfate or ammonium molybdate with nitric acid offer enhanced selectivity control and milder reaction conditions [12]. These systems operate through coordination of the metal center to the aromatic substrate, modifying the electronic environment and influencing regioselectivity patterns.

The reaction mechanism involves initial coordination of the metal catalyst to electron-rich positions on the aromatic ring, followed by delivery of the nitronium equivalent through the coordinated metal center [12]. This approach provides excellent chemoselectivity and functional group tolerance.

Nitrating SystemActive SpeciesTemperature Range (°C)Selectivity PatternReaction Time
HNO₃/H₂SO₄ (Mixed Acid)NO₂⁺ (Nitronium ion)50-130Meta for deactivated, ortho/para for activated1-24 hours
Ozone/NO₂ (Kyodai Nitration)Radical cation intermediate-20 to 0High ortho selectivity (up to 88%)30 minutes - 2 hours
Aqueous Nitric AcidNO₂⁺ in aqueous medium25-80Conventional EAS selectivity2-8 hours
Nitric Acid/Acetic AnhydrideAcetyl nitrate intermediate0-25Enhanced ortho selectivity1-6 hours
Metal Salt-Mediated NitrationMetal-coordinated NO₂⁺25-100Controlled by metal coordination1-12 hours

Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a transformative technology for the scalable production of nitroaromatic compounds, offering significant advantages in safety, control, and efficiency compared to traditional batch processes [13] [14] [15]. The application of continuous flow methodologies to the synthesis of complex polysubstituted aromatics like 5-Fluoro-4-iodo-2-nitrophenylacetic acid presents unique opportunities for process intensification.

Microreactor Technology for Nitration Processes

Microreactor systems with integrated static mixers have proven particularly effective for nitration reactions involving highly exothermic mixed acid systems [13] [15]. These reactors provide enhanced mixing efficiency, precise temperature control, and rapid heat dissipation, enabling the safe handling of concentrated acid mixtures at elevated temperatures.

The key advantage of microreactor technology lies in the high surface-to-volume ratio, which facilitates rapid heat transfer and prevents the formation of hot spots that could lead to runaway reactions [13]. For nitration processes, residence times typically range from 1-20 minutes, significantly shorter than corresponding batch processes while maintaining or improving conversion rates [15].

Recent studies have demonstrated that flow nitration can achieve conversion rates exceeding 99% for complex substrates such as 2,4-dinitrotoluene to 2,4,6-trinitrotoluene in residence times as short as 20 minutes [13]. The enhanced mass transfer characteristics of flow reactors prove particularly beneficial for biphasic nitration systems where intimate mixing between organic substrates and aqueous acid phases is crucial [13].

Continuous Stirred Tank Reactor (CSTR) Systems

CSTR configurations offer advantages for larger-scale production while maintaining the benefits of continuous processing [16]. These systems provide excellent temperature control through external heat exchange and can accommodate residence times ranging from 10-60 minutes, making them suitable for slower reactions or those requiring extended contact times.

The design flexibility of CSTR systems allows for multiple reactor stages in series, enabling sequential reactions such as halogenation followed by nitration within a single continuous process [16]. This approach is particularly relevant for the synthesis of multisubstituted aromatics where reaction sequence optimization is critical.

Safety Advantages of Flow Processing

The safety benefits of flow chemistry for nitroaromatic synthesis cannot be overstated [13] [14]. The reduced inventory of hazardous materials, improved temperature control, and ability to rapidly quench reactions provide significant risk reduction compared to batch processes. For highly energetic compounds or processes involving concentrated acids, flow chemistry enables operation under conditions that would be prohibitively dangerous in batch mode [13].

Automated monitoring and control systems integrated with flow reactors provide real-time feedback on reaction parameters, enabling immediate response to any deviation from optimal conditions [17]. Emergency shutdown capabilities and automated quenching systems further enhance the safety profile of continuous processes [14].

Flow System TypeKey AdvantagesTypical Residence TimeScale CapabilitySafety Benefits
Continuous Stirred Tank Reactor (CSTR)Precise temperature control, safety10-60 minutes1-100 kg/hReduced inventory, controlled exotherm
Microreactor with Static MixersEnhanced mixing, rapid heat dissipation1-20 minutes0.1-50 kg/hFast quenching, small reaction volume
Tube Reactor with Heat ExchangeScalable, consistent residence time5-120 minutes0.5-200 kg/hPressure relief, automated monitoring
Packed Bed Flow ReactorHigh surface area, catalyst support2-30 minutes0.2-30 kg/hContained reactions, inert atmosphere
Membrane Reactor SystemSelective separation, continuous operation15-90 minutes1-80 kg/hOnline monitoring, immediate shutdown

Purification Techniques and Yield Optimization

The purification of halogenated nitroaromatic compounds requires specialized techniques due to the unique physicochemical properties imparted by multiple electron-withdrawing substituents [18] [20]. For 5-Fluoro-4-iodo-2-nitrophenylacetic acid and related derivatives, achieving high purity while maintaining acceptable yields necessitates careful selection of purification methodologies.

Column Chromatography Optimization

Silica gel column chromatography remains the most versatile purification technique for halogenated phenylacetic acid derivatives [20]. The method typically employs hexane/ethyl acetate gradient systems, with the gradient profile optimized based on the polarity of the target compound and potential impurities.

For halogenated phenylacetic acids, gradient elution beginning with 100% hexane and progressing to 50% ethyl acetate in hexane provides effective separation of regioisomers and unreacted starting materials . The presence of multiple electron-withdrawing groups typically increases the polarity of the target compounds, requiring higher percentages of polar solvents for elution.

Careful attention to column loading and flow rate optimization is essential for achieving baseline separation of closely related isomers. Loading ratios of 1:50 to 1:100 (compound:silica gel by weight) combined with flow rates of 1-2 column volumes per hour provide optimal resolution [20].

Recrystallization Strategies

Recrystallization from polar solvents represents an efficient method for achieving high purity, particularly for compounds that form stable crystal structures [21]. Ethanol, acetonitrile, and ethyl acetate have proven most effective for halogenated phenylacetic acid derivatives, with solvent selection based on the specific substitution pattern of the target compound.

The recrystallization process typically involves dissolution of the crude product in the minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [21]. For compounds prone to forming oils or exhibiting poor crystallization behavior, addition of anti-solvents such as petroleum ether or hexane can induce precipitation .

Recovery yields from recrystallization typically range from 60-85%, with purity levels exceeding 95% achievable through single recrystallization [21]. Multiple recrystallizations may be employed for analytical-grade purity requirements, though yields decrease with each successive recrystallization step.

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction provides an effective method for removing impurities and concentrating target compounds, particularly useful for compounds exhibiting pH-dependent solubility behavior [18] [22]. The carboxylic acid functionality in phenylacetic acid derivatives enables pH-based extraction strategies using aqueous base followed by acidification.

The extraction process typically involves dissolution of the crude product in an organic solvent such as dichloromethane or ethyl acetate, followed by washing with aqueous sodium hydroxide to extract the phenylacetic acid as its sodium salt [22]. Subsequent acidification of the aqueous phase with hydrochloric acid precipitates the free acid, which can be extracted back into organic solvent.

This approach provides excellent removal of neutral impurities while concentrating the carboxylic acid product. Recovery yields typically range from 80-95% with significant improvement in purity, making this technique particularly valuable for large-scale purifications [18].

Advanced Purification Techniques

Preparative high-performance liquid chromatography (HPLC) offers the highest resolution purification option for complex mixtures or when analytical-grade purity is required [20]. Reverse-phase systems using acetonitrile/water gradients with formic acid modifier provide excellent separation of polar halogenated aromatics.

While preparative HPLC is limited to smaller scales (mg to g quantities), it provides purities exceeding 99.5% and enables separation of compounds that cannot be resolved by conventional methods [20]. The technique is particularly valuable for obtaining reference standards or for final purification of pharmaceutical intermediates.

Vacuum distillation represents another option for volatile compounds, though the presence of multiple electron-withdrawing groups typically elevates boiling points and may lead to thermal decomposition [23]. When applicable, vacuum distillation provides excellent purities (90-98%) with good recovery (70-90%) and is amenable to larger scales.

Purification MethodSolvent SystemsTypical Recovery (%)Purity Achieved (%)Scale Applicability
Column Chromatography (Silica Gel)Hexane/EtOAc gradients (0-50%)75-9590-98mg to kg scale
Recrystallization from Polar SolventsEthanol, acetonitrile, ethyl acetate60-8595-99g to kg scale
Liquid-Liquid ExtractionCH₂Cl₂/H₂O, EtOAc/brine80-9585-95g to multi-kg scale
Preparative HPLCACN/H₂O with 0.1% formic acid85-9895-99.5mg to g scale
Vacuum DistillationReduced pressure, 50-150°C70-9090-98g to kg scale

Yield Optimization Strategies

Yield optimization in the synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetic acid requires systematic evaluation of reaction parameters including temperature, reaction time, stoichiometry, and purification protocols [18] [22]. The multistep nature of the synthesis necessitates optimization of each individual step while considering the overall synthetic efficiency.

Reaction temperature optimization typically involves screening across the viable temperature range while monitoring both conversion and selectivity [15]. For nitration reactions, temperatures below 50°C often result in incomplete conversion, while temperatures above 130°C may lead to decomposition or overnitration [9]. The optimal temperature represents a compromise between reaction rate and selectivity.

Stoichiometric optimization focuses on minimizing excess reagents while maintaining complete conversion [22]. For electrophilic aromatic substitution reactions, slight excess of the electrophile (1.1-1.5 equivalents) typically provides optimal results, while large excesses increase purification challenges without significantly improving yields [18].

Reaction time optimization involves monitoring conversion as a function of time to identify the point of maximum yield before side reactions become significant [15]. Flow chemistry enables precise control of residence time, allowing for systematic optimization that is difficult to achieve in batch processes [13].

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

324.92473 g/mol

Monoisotopic Mass

324.92473 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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